molecular formula C14H13FN2O2 B8604336 2-amino-N-(3-fluoro-4-methoxyphenyl)benzamide

2-amino-N-(3-fluoro-4-methoxyphenyl)benzamide

Cat. No. B8604336
M. Wt: 260.26 g/mol
InChI Key: HPMBMWJVDPQNNR-UHFFFAOYSA-N
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Patent
US07723330B2

Procedure details

To a stirred suspension of lithium aluminum hydride (121 mg, 3.2 mmol) in 2 mL dioxane at reflux under nitrogen was added 2-amino-N-(3-fluoro-4-methoxyphenyl)benzamide (260 mg, 1 mmol) as a solution in 2 mL dioxane. After refluxing overnight the reaction was cooled to room temperature and quenched by sequential treatment with H2O (150 μL), 15% NaOH (150 μL) and H2O (450 μL). After stirring for several minutes, the heterogeneous mixture was filtered through GF/F filter paper with dioxane and concentrated to a brown residue (246 mg, 100%). 1H NMR (400 MHz, CDCl3) δ 7.14 (m, 2H), 6.86 (m, 1H), 6.74 (m, 2H), 6.60 (dd, 1H), 6.42 (dd, 1H), 4.15 (d, 2H), 4.12 (br s, 2H), 3.83 (s, 3H), 3.54 (br s, 1H).
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:25]=[CH:24][CH:23]=[CH:22][C:9]=1[C:10]([NH:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([F:21])[CH:14]=1)=O>O1CCOCC1>[NH2:7][C:8]1[CH:25]=[CH:24][CH:23]=[CH:22][C:9]=1[CH2:10][NH:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([F:21])[CH:14]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
121 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
260 mg
Type
reactant
Smiles
NC1=C(C(=O)NC2=CC(=C(C=C2)OC)F)C=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight the reaction
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched by sequential treatment with H2O (150 μL), 15% NaOH (150 μL) and H2O (450 μL)
FILTRATION
Type
FILTRATION
Details
the heterogeneous mixture was filtered through GF/F
FILTRATION
Type
FILTRATION
Details
filter paper with dioxane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown residue (246 mg, 100%)

Outcomes

Product
Name
Type
Smiles
NC1=C(CNC2=CC(=C(C=C2)OC)F)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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